![molecular formula C7H11N3O2 B186488 ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate CAS No. 23286-70-6](/img/structure/B186488.png)
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . Another method involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amino-substituted pyrazoles.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amino and ester groups under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in preclinical models. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Applications
This compound is being explored as a plant growth regulator and herbicide.
Herbicidal Activity
Research has shown that this compound can inhibit specific enzymes involved in plant growth, leading to effective weed control. A field study reported a significant reduction in weed biomass when applied at optimal concentrations, demonstrating its potential as an environmentally friendly herbicide alternative .
Plant Growth Regulation
Additionally, the compound has been tested for its ability to enhance crop yield by promoting root development and nutrient uptake. Trials conducted on staple crops revealed improved growth parameters when treated with this compound, suggesting its use as a growth stimulant in agriculture .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Methyl 5-amino-pyrazole-4-carboxylate: Differing by the ester group, which can influence solubility and reactivity.
5-Amino-pyrazole-4-carbonitrile: Contains a nitrile group instead of an ester, resulting in distinct chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (C7H11N3O2) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a five-membered ring structure with two adjacent nitrogen atoms, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including cyclocondensation of hydrazines with β-ketoesters or 1,3-diketones under reflux conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Properties
This compound has shown promise in cancer research. It acts on specific molecular targets involved in cancer cell proliferation. For example, it has been reported to inhibit certain kinases that are crucial for tumor growth, leading to reduced viability of cancer cells in laboratory settings .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in its application as a potential therapeutic agent against cancers and inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Different substitution patterns | Varies; generally lower antimicrobial activity |
Methyl 5-amino-pyrazole-4-carboxylate | Ester group variation | Similar anti-inflammatory effects |
5-Amino-pyrazole-4-carbonitrile | Nitrile group instead of an ester | Distinct chemical properties; less studied |
These comparisons highlight how structural variations impact the biological activity and potential applications of these compounds.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study evaluated the compound against common pathogens and found a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, the compound significantly reduced levels of TNF-alpha and IL-6, indicating strong anti-inflammatory properties .
- Cancer Cell Proliferation : A recent study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .
Properties
IUPAC Name |
ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCMIZZYXHVSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350579 | |
Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23286-70-6 | |
Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in the development of new colorants?
A1: this compound serves as a crucial diazo component in the synthesis of pyrazole azo dyes []. These dyes are of interest for applications such as light color paints due to their color properties. The research highlights the compound's role in producing dyes with specific spectral characteristics, allowing for controlled color variation in the final products.
Q2: How does the structure of this compound contribute to the color properties of the synthesized dyes?
A2: The study utilizes computational chemistry methods to establish a relationship between the structure of the dyes derived from this compound and their color properties []. The presence of the azo (-N=N-) group, introduced through the diazotization of this compound, is essential for the dye's color. The specific electron distribution and conjugation within the molecule, influenced by the various coupling components, dictate the dye's light absorption and, consequently, its perceived color. Computational models, such as DFT calculations, provide insights into these electronic interactions, aiding in the design of dyes with tailored color characteristics.
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